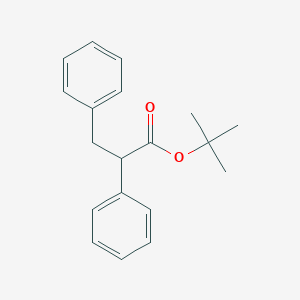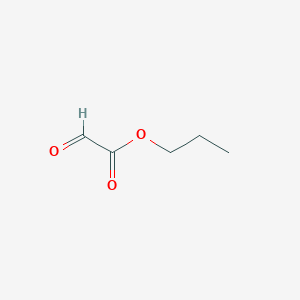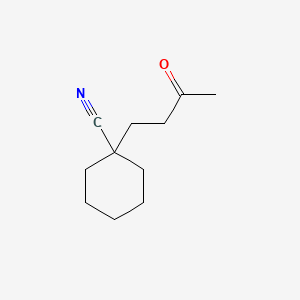![molecular formula C10H12N2O2 B13968130 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol is a compound that features a benzimidazole ring attached to a propane-1,2-diol moiety. Benzimidazole is a heterocyclic aromatic organic compound that is part of many biologically active molecules. The presence of the benzimidazole ring in this compound suggests potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol typically involves the reaction of benzimidazole with a suitable diol precursor. One common method involves the use of a one-pot three-component reaction, where benzimidazole, an aldehyde, and a diol are reacted together under specific conditions . The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol moiety can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学研究应用
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Due to its potential biological activities, it can be explored for drug development and therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors in biological systems, potentially inhibiting their activity or modulating their function. The diol moiety may also play a role in the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
- 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
Uniqueness
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol is unique due to the presence of both the benzimidazole ring and the diol moiety. This combination can confer specific chemical and biological properties that are not present in similar compounds. For example, the diol moiety can enhance the compound’s solubility and reactivity, while the benzimidazole ring can provide a range of biological activities.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
3-(benzimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C10H12N2O2/c13-6-8(14)5-12-7-11-9-3-1-2-4-10(9)12/h1-4,7-8,13-14H,5-6H2 |
InChI 键 |
OCECXHMNCLMMIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CN2CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


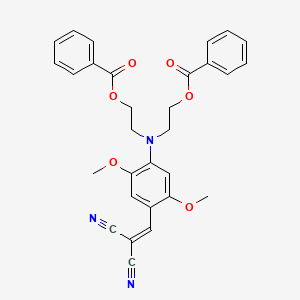
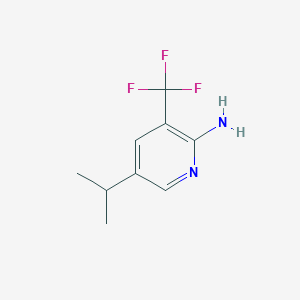
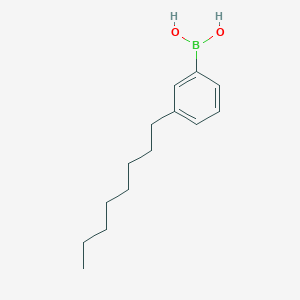
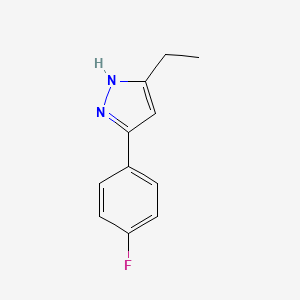


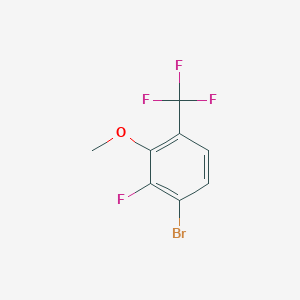
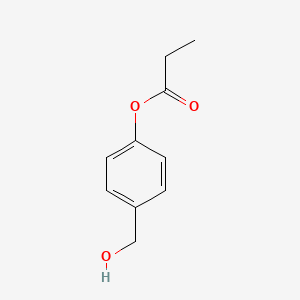
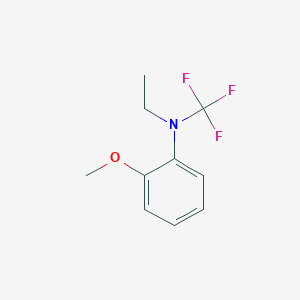
![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
